molecular formula C12H16Cl2FN3 B1386770 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride CAS No. 1158645-51-2

5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Cat. No. B1386770
CAS RN: 1158645-51-2
M. Wt: 292.18 g/mol
InChI Key: LJQCMGHZDYTTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride” is a chemical compound used in scientific research . Its unique properties make it an essential tool for studying various biological processes, such as drug development and protein-protein interactions.


Molecular Structure Analysis

The molecular formula of this compound is C12 H14 F N3 . 2 Cl H . The InChI code is 1S/C12H14FN3.2ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;;/h1-2,7-8,14H,3-6H2,(H,15,16);2*1H .

Scientific Research Applications

Neuropharmacology: 5-HT1F Receptor Agonism

5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride: has been identified as a potent agonist for the 5-HT1F receptor . This receptor subtype is implicated in the modulation of neurotransmission in the central nervous system and is a target for the treatment of migraines. The compound’s ability to activate 5-HT1F receptors suggests its potential use in developing new therapeutic agents for neurological disorders, particularly those involving serotonergic dysregulation.

Oncology: ALK Gene Inhibition

In the field of oncology, this compound has shown promise due to its structural similarity to compounds known to inhibit the anaplastic lymphoma kinase (ALK) gene . ALK gene rearrangements are associated with a subset of non-small cell lung cancers, and inhibitors of this gene have been successful in treating these cancers. The compound’s potential to act as an ALK inhibitor could lead to the development of new treatments for ALK-positive cancers.

Safety And Hazards

This compound is classified as Eye Irritant 2 and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The precautionary statements are P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-fluoro-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.2ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;;/h1-2,7-8,14H,3-6H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQCMGHZDYTTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
Reactant of Route 6
5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.